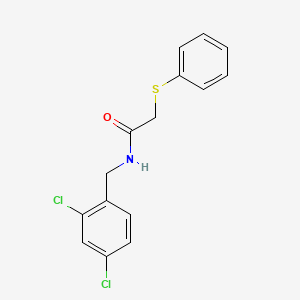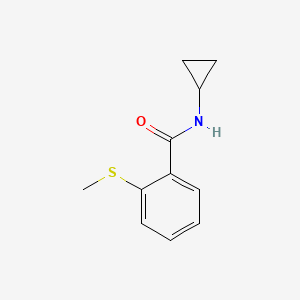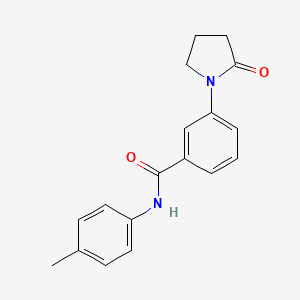![molecular formula C17H23NO3 B5787320 N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide is an organic compound with the molecular formula C17H23NO3 It is characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further connected to a dimethoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxybenzoic acid and 2-(1-cyclohexen-1-yl)ethylamine.
Amide Formation: The 2,6-dimethoxybenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or chemical properties .
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-14-9-6-10-15(21-2)16(14)17(19)18-12-11-13-7-4-3-5-8-13/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGYLYQOKFAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID](/img/structure/B5787257.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)



![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5787303.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)
![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)


![5-Methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
